1-Propionyl-1H-pyrrole-2-carbaldehyde
Description
The Fundamental Role of Pyrrole (B145914) Architectures in Organic Chemistry and Beyond
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, represents a cornerstone of organic chemistry. nih.govorgsyn.org Its structure is integral to a vast number of biologically crucial molecules. nih.gov Naturally occurring compounds based on the pyrrole framework include vitamin B12, the bile pigments bilirubin (B190676) and biliverdin, and the porphyrins that form the core of heme and chlorophyll. organic-chemistry.org This widespread presence in nature underscores the vital role of pyrrole derivatives in the metabolic processes of living cells. organic-chemistry.org
Beyond its biological significance, the pyrrole scaffold is a versatile building block in synthetic chemistry. nih.gov The electron-rich nature of the aromatic system makes it highly reactive and amenable to various chemical modifications. nih.gov This reactivity has been harnessed for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials such as those used in organic electronics. nih.govorganic-chemistry.org The ability to functionalize the pyrrole ring at multiple positions allows for the creation of a diverse library of compounds with tailored properties. nih.govacs.org
General Overview of Pyrrole-2-carbaldehyde Derivatives and Their Diverse Substitution Patterns
Pyrrole-2-carbaldehyde, a pyrrole ring bearing a formyl (aldehyde) group at the C2 position, is a key synthetic intermediate. chemicalbook.comnih.gov This parent compound and its derivatives are found in various natural sources, including plants, fungi, and microorganisms. researchgate.netnih.govchemeo.com The core structure of pyrrole-2-carbaldehyde allows for substitution at four distinct positions: the nitrogen atom (N1) and the carbon atoms at positions 3, 4, and 5. researchgate.net
Specific Positioning and Potential Research Focus of 1-Propionyl-1H-pyrrole-2-carbaldehyde within N-Acylpyrrole Chemistry
1-Propionyl-1H-pyrrole-2-carbaldehyde is a specific derivative within the N-acylpyrrole-2-carbaldehyde subclass. Its structure is defined by a pyrrole ring functionalized with a carbaldehyde group at the C2 position and a propionyl group (an ethylcarbonyl group) attached to the nitrogen atom at the N1 position.
N-acylpyrroles are recognized as valuable intermediates in organic synthesis, often serving as activated carboxylic acid equivalents or as acylating agents. organic-chemistry.org The introduction of the N-acyl group, such as the propionyl group in this case, has a significant electronic effect. It acts as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to N-unsubstituted or N-alkylated pyrroles. This modification of reactivity is a key aspect of its chemical character.
Given the established utility of related compounds, the potential research focus for 1-Propionyl-1H-pyrrole-2-carbaldehyde would likely center on its application as a specialized building block in multi-step organic synthesis. The two carbonyl functionalities—the aldehyde and the amide-like propionyl group—offer distinct sites for chemical transformation. The propionyl group could serve as a temporary protecting group for the pyrrole nitrogen, which can be removed under specific hydrolytic conditions. acs.org Alternatively, it could be used to direct further substitutions on the pyrrole ring or be modified itself to build more complex molecular architectures. The interplay between the aldehyde at C2 and the acyl group at N1 makes it a potentially versatile precursor for creating highly functionalized pyrrolic structures for pharmaceutical or materials science applications.
Chemical Compound Data
Below is a table detailing the key chemical properties of 1-Propionyl-1H-pyrrole-2-carbaldehyde.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-formyl-1H-pyrrol-1-yl)propan-1-one |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Canonical SMILES | CCC(=O)N1C=CC=C1C=O |
| InChI Key | VANYUDSNHUKXSS-UHFFFAOYSA-N |
| CAS Number | 89837-23-0 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Properties
CAS No. |
153357-27-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
1-propanoylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h3-6H,2H2,1H3 |
InChI Key |
NOOOHCKODOSCMT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C=CC=C1C=O |
Synonyms |
1H-Pyrrole-2-carboxaldehyde, 1-(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for N Acyl 1h Pyrrole 2 Carbaldehyde Frameworks
Strategies for Direct N-Acylation of Pyrrole-2-carbaldehyde and Related Pyrroles
Direct N-acylation of pyrrole-2-carbaldehyde presents a straightforward approach to the target molecule. This involves the reaction of pyrrole-2-carbaldehyde with a suitable propionylating agent. However, achieving high regioselectivity and yield requires careful optimization of the reaction conditions.
The N-acylation of pyrroles can be achieved using various propionylating reagents, such as propionyl chloride or propionic anhydride. The choice of reagent can influence the outcome of the reaction. While direct N-acylation is a common goal, the inherent reactivity of the pyrrole (B145914) ring can lead to competing C-acylation, particularly at the electron-rich C2 and C5 positions. acs.orgchemistrysteps.com The presence of the deactivating formyl group at the 2-position of pyrrole-2-carbaldehyde generally favors N-acylation over C-acylation.
The regioselectivity of acylation on the pyrrole ring is a well-studied area. For instance, the acylation of N-unsubstituted pyrroles often results in a mixture of N-acylated and C-acylated products. acs.org The use of specific catalysts and reaction conditions can steer the reaction towards the desired N-acylated product.
Table 1: Regioselectivity in Pyrrole Acylation
| Pyrrole Substrate | Acylating Agent | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| Pyrrole | N-acylbenzotriazoles | TiCl₄ | 2-Acylpyrrole | nih.gov |
| 1-(Phenylsulfonyl)pyrrole | Acyl Halides | AlCl₃ | 3-Acylpyrrole | acs.org |
| 1-(Phenylsulfonyl)pyrrole | Acyl Halides | BF₃·OEt₂ | 2-Acylpyrrole | acs.org |
| N-Benzoylpyrrole | - | LiN(SiMe₃)₂ | 2-Aroylpyrrole (via rearrangement) | nsf.gov |
The efficiency and selectivity of N-acylation are highly dependent on the reaction parameters. The choice of base, solvent, and catalyst plays a crucial role in promoting the desired reaction pathway. For instance, in the N-substitution of pyrrole, the use of ionic liquids like [Bmim][PF₆] or [Bmim][BF₄] has been shown to afford excellent yields of N-substituted pyrroles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org
Copper-based catalysts have also been extensively studied for N-arylation of pyrroles and other N-H heterocycles, often providing excellent yields under mild conditions. rsc.orgresearchgate.net While these methods primarily focus on N-arylation, the principles can be extended to N-acylation. The optimization of reaction conditions, such as temperature and reaction time, is also critical. For example, in the N-alkylation of pyrrole, increasing the catalyst amount and temperature can significantly reduce the required reaction time. researchgate.net
In some synthetic strategies, it may be advantageous to protect the pyrrole nitrogen to direct other reactions before introducing the N-acyl group. Common protecting groups for the pyrrole nitrogen include sulfonyl groups and the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. researchgate.netacs.org The SEM group, for instance, can be readily introduced and later removed under specific conditions. acs.org After performing other desired transformations on the pyrrole ring, the protecting group can be cleaved, and the N-propionyl group can be introduced. However, for the direct synthesis of 1-Propionyl-1H-pyrrole-2-carbaldehyde, a protecting group strategy is generally not required for the nitrogen atom, as the goal is to directly acylate it.
Multistep Synthetic Routes to N-Acyl-1H-pyrrole-2-carbaldehydes
Multistep syntheses offer an alternative approach, where the pyrrole ring is constructed with the N-acyl group already in place or introduced at an intermediate stage, followed by the introduction of the 2-carbaldehyde group.
The Knorr pyrrole synthesis is a classical method for constructing pyrrole rings from α-amino-ketones and β-ketoesters. wikipedia.org This reaction is typically catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org The Paal-Knorr synthesis, a related method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This method is versatile and can be carried out under mild, often acidic, conditions. wikipedia.orgrgmcet.edu.in
To synthesize an N-acylpyrrole precursor, one could envision using an N-acyl-α-amino-ketone in a Knorr-type synthesis. However, the more common adaptation involves the Paal-Knorr reaction where a 1,4-dicarbonyl compound is reacted with an amine. wikipedia.orgmdpi.com By carefully selecting the starting materials, a pyrrole with substituents suitable for subsequent conversion to a 2-carbaldehyde can be prepared.
Table 2: Comparison of Knorr and Paal-Knorr Pyrrole Syntheses
| Synthesis Method | Starting Materials | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Knorr Pyrrole Synthesis | α-Amino-ketone and a compound with an electron-withdrawing group α to a carbonyl | Zinc, Acetic Acid, Room Temperature | Forms substituted pyrroles | wikipedia.org |
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound and a primary amine or ammonia | Neutral or weakly acidic (e.g., acetic acid) | Versatile for synthesizing substituted pyrroles | wikipedia.orgorganic-chemistry.org |
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org
This reaction is highly effective for pyrroles, which are electron-rich heterocycles. chemistrysteps.com The formylation of pyrrole itself using the Vilsmeier-Haack reaction is a well-established procedure to produce pyrrole-2-carbaldehyde. orgsyn.org For the synthesis of 1-Propionyl-1H-pyrrole-2-carbaldehyde, one would first prepare N-propionylpyrrole and then subject it to Vilsmeier-Haack formylation. The electron-withdrawing nature of the N-propionyl group would deactivate the pyrrole ring to some extent, but the formylation is still expected to proceed, preferentially at the 2-position due to the directing effect of the nitrogen atom. chemistrysteps.com The reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, would need to be carefully controlled to achieve a good yield of the desired product.
Carbohydrate-Derived Conversions to N-Substituted Pyrrole-2-carbaldehydes with N-Acylation Potential
A practical and sustainable approach to N-substituted pyrrole-2-carbaldehydes involves the one-pot conversion of carbohydrates. This methodology leverages the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. nih.gov A notable advancement in this area is the use of oxalic acid as a catalyst in dimethyl sulfoxide (B87167) (DMSO), which allows for milder reaction conditions compared to traditional methods that required high temperatures and long reaction times. rsc.orgnih.gov
In a typical procedure, a carbohydrate such as D-glucose is reacted with a primary amine in the presence of oxalic acid in DMSO at around 90 °C. nih.govrsc.org This reaction yields N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, often referred to as pyrralines. rsc.orgnih.gov The primary amine dictates the N-substituent of the resulting pyrrole. While this method directly yields N-substituted pyrroles, the resulting products possess a hydroxylmethyl group at the 5-position. However, the N-substituted pyrrole-2-carbaldehyde core structure is successfully formed, and these products can be seen as analogs with potential for further functionalization or as scaffolds where the N-substituent could be an acyl group precursor. For instance, using amino esters in this reaction leads to the formation of N-substituted pyrrole-2-carbaldehydes that can be further transformed into pyrrole alkaloid natural products. rsc.orgnih.gov
The reaction proceeds through a cascade of transformations including N-glycosylation, tautomerization, dehydration, and cyclization to furnish the pyrrole-2-carbaldehyde skeleton. rsc.org This method is valued for its use of renewable starting materials and its efficiency in constructing the core pyrrole structure. nih.gov
Table 1: Examples of Carbohydrate-Derived N-Substituted Pyrrole-2-carbaldehydes
| Carbohydrate | Amine | Product | Yield (%) | Reference |
| D-Glucose | L-Alanine methyl ester hydrochloride | Methyl 2-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]propanoate | Not specified | rsc.org |
| D-Ribose | N-Boc-β-amino-ester | N-substituted pyrrole with ester group | 54 | rsc.org |
| D-Glucose | Various primary amines | N-substituted pyrrole-2-carbaldehydes | 21-53 | rsc.org |
Palladium-Catalyzed Cross-Coupling Approaches for Pyrrole Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for the functionalization of heterocyclic compounds, including pyrroles. nih.gov While a direct palladium-catalyzed synthesis of 1-Propionyl-1H-pyrrole-2-carbaldehyde is not extensively documented, several palladium-catalyzed methodologies for the N-acylation, C-H functionalization, and carbonylation of pyrroles provide a clear blueprint for accessing this class of compounds.
N-Acylation and C-H Functionalization:
Direct C2-arylation of N-acyl pyrroles using palladium catalysis has been demonstrated, highlighting the compatibility of the N-acyl group with palladium-catalyzed C-H functionalization at the adjacent C2 position. rsc.org This suggests that an N-propionyl group would be stable under such conditions, allowing for subsequent functionalization to introduce the 2-carbaldehyde group.
The Catellani reaction, a palladium-catalyzed process mediated by norbornene, allows for the ortho-C-H functionalization of aryl halides, followed by a terminating cross-coupling reaction at the ipso position. nih.govwikipedia.org This powerful reaction has been applied to the direct 2-alkylation of indoles and pyrroles, showcasing its potential for the selective functionalization of the pyrrole ring. nih.gov
Carbonylative Approaches:
Palladium-catalyzed carbonylative reactions are particularly relevant for the introduction of the aldehyde functionality. A palladium iodide-catalyzed carbonylative approach has been developed for the synthesis of functionalized pyrrole derivatives. nih.gov This method involves the oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols to produce pyrrole-3-carboxylic esters. While this provides a route to a carbonyl group at the 3-position, similar strategies could potentially be adapted for the synthesis of 2-carbaldehydes. Furthermore, palladium-catalyzed carbonylative coupling of boronic acids and aryl bromides, as well as aminocarbonylation and alkoxycarbonylation, have been successfully carried out in renewable solvents, demonstrating the versatility and sustainability of these methods. acs.org
The development of palladium-catalyzed C-H acylation of heteroarenes, sometimes requiring a directing group, offers another avenue for introducing the acyl group. mdpi.com Although less developed for pyrroles without directing groups, this strategy holds promise for the direct introduction of the propionyl group.
Table 2: Relevant Palladium-Catalyzed Reactions for Pyrrole Functionalization
| Reaction Type | Catalyst/Reagents | Substrate | Product | Significance for N-Acyl-1H-pyrrole-2-carbaldehyde Synthesis | Reference |
| C2-Arylation | Pd(PPh₃)₄, Ag₂CO₃ | N-Acyl pyrrole, Aryl halide | C2-Arylated N-acyl pyrrole | Demonstrates stability of N-acyl group and functionalization at C2. | rsc.org |
| Carbonylative Heterocyclization | PdI₂, KI, CO/Air | N-Boc-1-amino-3-yn-2-ol | Pyrrole-3-carboxylic ester | Provides a route to introduce a carbonyl group onto the pyrrole ring. | nih.gov |
| N-Arylation | Pd/keYPhos | Pyrrole, Aryl chloride | N-Aryl pyrrole | Method for forming the N-C bond, adaptable for N-acylation. | rsc.org |
| C-H Alkylation | Pd(II), Norbornene | Electron-deficient pyrrole, Alkyl bromide | C5-Alkylated pyrrole | Demonstrates selective C-H functionalization of the pyrrole ring. | acs.org |
Chemoenzymatic and Biomimetic Pathways Towards Pyrrole-2-carbaldehyde Derivatives with N-Acyl Analogs
The pursuit of more sustainable and efficient synthetic methods has led to the exploration of chemoenzymatic and biomimetic pathways for the production of pyrrole-2-carbaldehyde derivatives. These approaches harness the high selectivity and mild reaction conditions of enzymatic transformations, often in combination with traditional chemical steps.
Biomimetic Synthesis:
The biosynthesis of pyrrole-containing natural products often involves the condensation of primary amines with sugar-derived dicarbonyl compounds, mimicking the Maillard reaction. nih.gov This biomimetic approach has inspired chemical syntheses, such as the one-pot conversion of carbohydrates and amines to N-substituted pyrrole-2-carbaldehydes discussed previously. nih.govrsc.org
Chemoenzymatic Synthesis:
A direct chemoenzymatic route to pyrrole-2-carbaldehyde itself has been demonstrated through a one-pot system coupling a UbiD family decarboxylase with a carboxylic acid reductase (CAR). rsc.org In this system, the UbiD enzyme from Pseudomonas aeruginosa (PA0254) catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced to pyrrole-2-carbaldehyde by a CAR enzyme. rsc.org This enzymatic cascade operates at ambient temperature and pressure, offering a green alternative to traditional chemical methods. While this specific example produces the parent pyrrole-2-carbaldehyde, the modularity of enzymatic systems suggests that this approach could be adapted for the synthesis of N-substituted analogs by using N-substituted pyrroles as starting materials, provided they are accepted by the enzymes.
Furthermore, the concept of combining enzymatic steps with chemical transformations is a powerful strategy. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used for the asymmetric hydroamination of fumarate (B1241708) with substituted 2-aminophenols, followed by a chemical cyclization to produce chiral dihydrobenzoxazinones. chemtube3d.com A similar chemoenzymatic cascade could be envisioned for the synthesis of N-acyl-1H-pyrrole-2-carbaldehydes, where an enzyme could catalyze the formation of a key intermediate that is then chemically converted to the final product.
The instability of the aldehyde product in some biocatalytic systems can be a challenge, leading to lower yields. rsc.org However, strategies such as in situ product recovery or further enzymatic conversion to more stable derivatives are being explored to overcome this limitation. rsc.org
Table 3: Chemoenzymatic Synthesis of Pyrrole-2-carbaldehyde
| Enzyme System | Substrate | Product | Key Features | Reference |
| UbiD (PA0254) and Carboxylic Acid Reductase (CAR) | Pyrrole, CO₂ | Pyrrole-2-carbaldehyde | One-pot enzymatic cascade, ambient conditions, CO₂ fixation. | rsc.org |
Chemical Reactivity and Transformation Pathways of N Acyl 1h Pyrrole 2 Carbaldehydes
Reactivity at the Aldehyde Functionality (C-2 Position)
The aldehyde group at the C-2 position is a primary site for a variety of chemical reactions, including condensations, nucleophilic additions, redox reactions, and cyclizations.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Oxime Formation)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles, particularly those containing nitrogen and oxygen. A classic example is the reaction with hydroxylamine (B1172632) to form an oxime. This reaction proceeds by the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon, followed by dehydration to yield the corresponding aldoxime. nih.govvwr.com For 1-Propionyl-1H-pyrrole-2-carbaldehyde, this transformation results in the formation of 1-Propionyl-1H-pyrrole-2-carbaldehyde oxime. Similar reactions can occur with other nitrogen nucleophiles like hydrazines and semicarbazides to form hydrazones and semicarbazones, respectively.
Table 1: Condensation Reaction Example
| Reactant | Reagent | Product |
|---|
Nucleophilic Addition Reactions and Subsequent Transformations
The polarized carbon-oxygen double bond of the formyl group is susceptible to attack by a wide range of nucleophiles. youtube.com This nucleophilic addition is a fundamental reaction pathway for aldehydes. For instance, the addition of hydrogen cyanide (HCN) across the carbonyl group can form a cyanohydrin. This reaction typically involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com Similarly, alcohols can add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule under acidic conditions to form an acetal (B89532). These reactions highlight the aldehyde's role as an electrophilic building block.
Oxidation and Reduction Pathways of the Formyl Group
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: The formyl group of 1-Propionyl-1H-pyrrole-2-carbaldehyde can be oxidized to a carboxylic acid group, yielding 1-Propionyl-1H-pyrrole-2-carboxylic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The synthesis of pyrrole-2-carbaldehydes from other precursors often requires careful control to prevent overoxidation to the corresponding carboxylic acid. organic-chemistry.org
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, forming (1-Propionyl-1H-pyrrol-2-yl)methanol. This is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, the cyano group of certain pyrrole (B145914) precursors can be reduced to a carbaldehyde using diisobutylaluminium hydride (DIBAL-H), and this aldehyde can be further transformed in reductive amination reactions using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), demonstrating the susceptibility of the formyl group to reduction. nih.gov Biocatalytic systems using carboxylic acid reductases (CARs) can also perform the reduction of pyrrole-2-carboxylic acids to pyrrole-2-carbaldehydes, a reversible process that underscores the aldehyde's redox capabilities. mdpi.com
Table 2: Oxidation and Reduction of the Formyl Group
| Starting Material | Transformation | Reagent Example | Product |
|---|---|---|---|
| 1-Propionyl-1H-pyrrole-2-carbaldehyde | Oxidation | KMnO₄ | 1-Propionyl-1H-pyrrole-2-carboxylic acid |
Aldehyde-Based Cyclization Reactions leading to Fused Heterocycles
The aldehyde functionality in N-acyl-1H-pyrrole-2-carbaldehydes is a key component in various annulation strategies for constructing complex, fused heterocyclic systems. researchgate.net These reactions often involve an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization and subsequent aromatization.
For example, N-substituted pyrrole-2-carbaldehydes react with o-phenylenediamines in acid-catalyzed reactions to produce benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids through a double cyclodehydration process. researchgate.net In other strategies, the aldehyde participates in tandem Michael-cyclization cascades or 1,3-dipolar cycloadditions to build functionalized indolizine (B1195054) scaffolds. researchgate.net Furthermore, these aldehydes are crucial precursors for the synthesis of pyrrolo pearson.compearson.combenzodiazepines (PBDs), a class of compounds with significant biological activity. The synthesis can involve the cyclocondensation of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde derivatives or an intramolecular aza-Wittig reaction of an iminophosphorane formed from an azido (B1232118) aldehyde. nih.gov These cyclization cascades demonstrate the utility of the aldehyde group as a linchpin for assembling polycyclic frameworks. rsc.orgnih.gov
Reactivity of the Pyrrole Ring System in N-Acyl Derivatives
The aromatic pyrrole ring, while generally electron-rich, has its reactivity significantly modulated by the presence of the N-propionyl and C-2 formyl groups.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of N-Propionyl Group
Pyrrole is known to be highly reactive towards electrophilic aromatic substitution (EAS), far more so than benzene, with a strong preference for substitution at the C-2 and C-5 positions. pearson.comvedantu.com This is due to the ability of the nitrogen atom's lone pair to delocalize into the ring, stabilizing the cationic intermediate (sigma complex) formed during the attack. pearson.com
However, in 1-Propionyl-1H-pyrrole-2-carbaldehyde, the situation is altered. The N-propionyl group is an electron-withdrawing group due to the carbonyl functionality. It pulls electron density away from the nitrogen atom and the pyrrole ring, thereby deactivating the ring towards electrophilic attack compared to unsubstituted pyrrole. nsf.gov Similarly, the formyl group at the C-2 position is also strongly deactivating.
The directing effect of these substituents determines the position of any further substitution.
The N-propionyl group , being an acyl group, would typically direct incoming electrophiles to the C-3 and C-5 positions, though its primary effect is deactivation.
The C-2 formyl group is a meta-director in typical aromatic systems. In the context of the pyrrole ring, it deactivates the adjacent C-3 position and the N-atom, and would strongly direct an incoming electrophile to the C-4 position.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Propionyl-1H-pyrrole-2-carbaldehyde |
| 1H-pyrrole-2-carbaldehyde |
| 1-Methyl-1H-pyrrole-2-carbaldehyde |
| 1-Propionyl-1H-pyrrole-2-carbaldehyde oxime |
| 1H-pyrrole-2-carbaldehyde oxime |
| 1-Propionyl-1H-pyrrole-2-carboxylic acid |
| (1-Propionyl-1H-pyrrol-2-yl)methanol |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine |
| Diisobutylaluminium hydride |
| Hydroxylamine |
| Indolizine |
| Lithium aluminum hydride |
| o-Phenylenediamine (B120857) |
| Potassium permanganate |
| Pyrrolo pearson.compearson.combenzodiazepine |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| Benzene |
| Pyrrole |
| Chromic acid |
| Hydrogen cyanide |
| Cyanohydrin |
| Hemiacetal |
| Acetal |
| Hydrazine (B178648) |
| Semicarbazide |
| Hydrazone |
Nucleophilic Substitutions on Halogenated Pyrrole Ring Systems
The introduction of an N-acyl group, such as a propionyl moiety, significantly influences the reactivity of the pyrrole ring towards nucleophilic substitution, particularly when the ring is halogenated. The N-acyl group acts as a potent electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This effect is crucial for the functionalization of halogenated N-acylpyrroles.
Research has demonstrated that halogen-substituted pyrroles can serve as valuable building blocks in synthesis. nih.gov For instance, the practical synthesis of halogen-doped pyrrole intermediates allows for subsequent nucleophilic displacement of the halide. In a representative transformation, a chlorinated N-substituted pyrrole can be converted to the corresponding azide (B81097) derivative via nucleophilic substitution with an azide salt, a reaction facilitated by the electron-deficient nature of the ring. nih.gov The general mechanism for SNAr reactions on such systems involves the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the pyrrole ring.
The position of halogenation is critical. While direct electrophilic halogenation of pyrroles typically occurs at the electron-rich α-positions (C2 or C5), substitution at the β-position (C3 or C4) can be achieved through specific synthetic strategies, such as using N-silylated pyrroles. wikipedia.org Nucleophilic substitution on these β-halogenated N-acylpyrroles provides a pathway to otherwise inaccessible substitution patterns. The efficiency of these substitutions is dependent on the nature of the nucleophile, the solvent, and the specific N-acyl group present.
| Halogenated Pyrrole Substrate | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN3 (Sodium azide) | Ethyl 5-azidomethyl-3,4-dichloro-1H-pyrrole-2-carboxylate | KI-mediated | nih.gov |
| N-silyl-3-bromopyrrole | Various Nucleophiles | N-silyl-3-substituted-pyrrole | Dependent on nucleophile | wikipedia.org |
Cycloaddition Reactions Involving the Pyrrole Diene Character
The inherent aromaticity of the pyrrole ring generally renders it a reluctant participant in cycloaddition reactions, where it would need to act as a 4π diene component. researchgate.net However, the introduction of a strong electron-withdrawing group on the pyrrole nitrogen, such as a propionyl, tosyl, or alkoxycarbonyl group, diminishes the aromatic stabilization energy of the ring. wikipedia.orgucla.edu This reduction in aromaticity enhances the diene-like character of the pyrrole system, enabling it to undergo Diels-Alder [4+2] cycloadditions with reactive dienophiles.
Both intermolecular and intramolecular Diels-Alder reactions of N-acylpyrroles have been reported. In intermolecular reactions, N-acylpyrroles can react with highly reactive dienophiles like benzynes, maleimides, and acetylenedicarboxylates to form bridged-ring amine structures. ucla.edunih.govnih.gov For example, the cycloaddition of N-arylpyrroles with benzynes generated from diaryliodonium salts proceeds under mild conditions to afford various bridged-ring amines in moderate to excellent yields. nih.gov Similarly, 2-vinylpyrroles derived from pyrrole-2-carbaldehydes undergo highly stereoselective endo-Diels-Alder cycloadditions with maleimides. nih.gov
Intramolecular Diels-Alder reactions offer a powerful strategy for constructing complex polycyclic systems. By tethering a dienophile to the pyrrole nitrogen, the entropic barrier to cyclization is overcome. The first reported intramolecular Diels-Alder reaction of a pyrrole involved a 1-pyrrolyl fumarate (B1241708), which underwent a facile cyclization, demonstrating the feasibility of this approach. ucla.edursc.org These reactions provide a stereocontrolled route to intricate heterocyclic frameworks.
| Pyrrole Diene | Dienophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| N-Arylpyrroles | Benzyne (from diaryliodonium salt) | Intermolecular [4+2] | Bridged-ring amines | nih.gov |
| 3-(N-Benzyl-2-pyrrolyl)acrylates | Maleimides | Intermolecular [4+2] | Octahydropyrrolo[3,4-e]indoles | nih.gov |
| 1-Pyrrolyl fumarate | Internal fumarate | Intramolecular [4+2] | Bicyclic adduct | ucla.edursc.org |
| 1-Oxypyrroles | N-Phenylmaleimide | Intermolecular [4+2] | Cycloadduct | ucla.edu |
Transformations Involving the N-Propionyl Group
The N-propionyl group is not merely a passive substituent; it actively participates in and influences the chemical behavior of the molecule. Its transformations can be categorized into its selective removal or conversion, its role in directing stereochemistry, and its electronic impact on the pyrrole core.
Selective Cleavage and Interconversion of the N-Acyl Moiety
The N-propionyl group serves as a protecting group for the pyrrole nitrogen, which can be selectively removed or transformed when desired. The stability of N-acyl groups varies, allowing for orthogonal deprotection strategies in complex syntheses. For instance, while N-alkoxycarbonyl groups like N-COOMe are relatively stable, others such as N-Cbz (benzyloxycarbonyl) can be cleaved under the conditions of Friedel-Crafts acylation. nih.gov The cleavage of N-acyl groups is often accomplished under basic or acidic conditions. For example, N-tosyl groups are commonly removed using sodium hydroxide (B78521) in methanol (B129727). nih.gov
Beyond simple cleavage, the acyl group can undergo rearrangement. A notable transformation is the anionic Fries rearrangement, sometimes termed a "pyrrole dance," where an N-acylpyrrole, upon treatment with a strong base like LiN(SiMe3)2, rearranges to a 2-acylpyrrole. nsf.gov This process involves an intermolecular acyl transfer mechanism, providing a route to convert N-acylated pyrroles to C-acylated isomers, thus representing a powerful tool for structural interconversion. nsf.gov
Stereochemical Influence of the N-Propionyl Group on Remote Reactivity
The N-acyl group, including the N-propionyl substituent, can exert significant stereochemical control over reactions occurring at distant sites within the molecule. This remote influence is a cornerstone of modern asymmetric synthesis. The acyl group can dictate the facial selectivity of approaching reagents, leading to high diastereoselectivity or, in the presence of chiral catalysts, high enantioselectivity.
For example, α,β-unsaturated N-acylpyrroles have been employed as highly reactive substrates in catalytic asymmetric Michael additions and epoxidations. acs.org The N-acylpyrrole moiety activates the conjugated system and its defined conformation can lead to excellent stereocontrol. In another key example, the [3+2] cycloaddition of an imino ester derived from a pyrrole aldehyde can be rendered highly diastereoselective and enantioselective by using a chiral silver acetate (B1210297) complex, where the N-acyl group is an integral part of the substrate's stereochemical environment. nih.gov Furthermore, the restricted rotation around the N-C(aryl) or N-N bond in certain N-substituted pyrroles, influenced by bulky acyl groups, has been exploited to create axially chiral atropisomers, which are valuable as chiral ligands and catalysts. researchgate.netnih.gov
Impact of N-Acylation on Pyrrole Aromaticity and Tautomerism
Pyrrole is an aromatic heterocycle due to the participation of the nitrogen atom's lone pair of electrons in a 6π-electron system. libretexts.orglibretexts.org The introduction of an N-acyl group, such as N-propionyl, has a profound impact on this aromaticity. The electron-withdrawing nature of the propionyl group's carbonyl function pulls electron density from the nitrogen atom via resonance.
This delocalization of the nitrogen lone pair onto the acyl oxygen reduces its availability to the pyrrole ring's π-system. Consequently, the aromatic character of the N-acylated pyrrole is significantly diminished compared to the parent pyrrole. nih.gov This decrease in aromaticity makes the ring more electron-poor and alters its reactivity, rendering it less susceptible to electrophilic substitution but more reactive as a diene in cycloaddition reactions, as discussed previously. wikipedia.org Computational studies using aromaticity indices like the harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) have quantified this reduction in aromatic character upon N-acylation. nih.gov This modulation of aromaticity is a key principle in controlling the reactivity of the pyrrole ring. Tautomerism in simple N-acyl-pyrrole-2-carbaldehydes is not prominent, as the N-substituted structure is highly stabilized. However, the electronic changes induced by the N-acyl group can influence the tautomeric equilibria of substituents attached to the ring.
Structural Modifications and Derivative Chemistry of N Acylpyrrole 2 Carbaldehydes
Synthesis of Highly Substituted N-Propionyl-1H-pyrrole-2-carbaldehyde Derivatives
The synthesis of highly substituted N-propionyl-1H-pyrrole-2-carbaldehyde derivatives can be achieved through various established and modern synthetic methodologies. A common strategy involves the initial construction of a substituted pyrrole (B145914) ring followed by N-acylation and formylation, or vice versa.
One of the most classical and versatile methods for pyrrole synthesis is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. dtic.milresearchgate.net To obtain an N-propionyl derivative, propionamide (B166681) or a related propionyl-containing amine could be utilized. The substituents on the pyrrole ring are determined by the choice of the starting 1,4-dicarbonyl compound. This method is advantageous due to its simplicity and the availability of a wide range of starting materials. researchgate.netnih.gov
Another notable method is the Piloty-Robinson pyrrole synthesis , which utilizes two equivalents of an aldehyde and hydrazine (B178648) to produce pyrroles with substituents at the C-3 and C-4 positions. jos.ac.cn Subsequent N-propionylation and C-2 formylation would yield the desired highly substituted product.
More contemporary methods, such as those developed by Scheidt and co-workers, offer efficient routes to N-acyl-3,4-disubstituted pyrroles. google.com This approach involves the reaction of a symmetric azine with benzoyl chloride under microwave irradiation, affording the N-acylpyrrole in good yield. google.com While this example uses benzoyl chloride, the methodology can be adapted for propionyl chloride.
A regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes has been accomplished in two steps from acyclic precursors. mdpi.com This involves a Barton-Zard pyrrole synthesis between N-methoxy-N-methyl-2-isocyanoacetamide and α-nitroalkenes or β-nitroacetates to yield N-methoxy-N-methyl pyrrole-2-carboxamides (pyrrole Weinreb amides). mdpi.com These intermediates can then be converted to the corresponding pyrrole-2-carboxaldehydes. mdpi.com Subsequent N-propionylation would provide the target molecule.
Furthermore, trifluoroacetylation of pyrrole-2-carbaldehyde acetals at low temperatures, followed by the removal of the acetal (B89532) protecting group, has been used to synthesize 5-trifluoroacetylpyrrole-2-carbaldehydes. orgsyn.org This highlights the potential for introducing various acyl groups at different positions on the pyrrole ring.
Table 1: Synthetic Routes to Substituted N-Acylpyrrole-2-carbaldehydes
| Synthetic Method | Key Reactants | Position of Substitution | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | C-2, C-3, C-4, C-5 | dtic.milresearchgate.net |
| Piloty-Robinson Synthesis | Aldehyde, Hydrazine | C-3, C-4 | jos.ac.cn |
| Scheidt's Method | Symmetric azine, Acyl chloride | N-1, C-3, C-4 | google.com |
| Barton-Zard Synthesis | N-methoxy-N-methyl-2-isocyanoacetamide, α-nitroalkene | C-3, C-4 | mdpi.com |
Construction of Pyrrole-Fused Polyheterocyclic Systems from N-Acylpyrrole-2-carbaldehyde Precursors
N-Acylpyrrole-2-carbaldehydes are valuable precursors for the synthesis of pyrrole-fused polyheterocyclic systems, which are core structures in many biologically active compounds and materials. The aldehyde and the pyrrole ring can participate in various cyclization reactions to build these complex architectures.
One approach involves the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to an activated alkyne, which can be derived from the aldehyde functionality of the N-acylpyrrole-2-carbaldehyde. This strategy has been successfully employed to construct various pyrrolo-fused heterocycles. rsc.org
A one-pot synthesis of tetrahydropyrrolo[2',1':3,4]pyrazino[1,2-b]pyrrolo[2',1':3,4]pyrazino[1,2-e] dtic.milgoogle.comresearchgate.nettetrazine ensembles has been developed from N-allenylpyrrole-2-carbaldehydes and hydrazines. nih.gov This demonstrates the utility of appropriately functionalized N-substituted pyrrole-2-carbaldehydes in constructing complex, multi-ring systems.
The Paal-Knorr reaction itself can be adapted to create fused systems. For instance, if the substituent on the nitrogen or the pyrrole ring contains a 1,4-dicarbonyl moiety, an intramolecular Paal-Knorr reaction can lead to the formation of a fused pyrrole ring. sigmaaldrich.com
Furthermore, the aldehyde group can be used to construct fused rings through condensation reactions. For example, condensation with o-phenylenediamine (B120857) can lead to the formation of pyrrole-fused benzimidazoles.
Table 2: Examples of Pyrrole-Fused Polyheterocyclic Systems
| Fused System | Synthetic Strategy | Precursor Type | Reference |
|---|---|---|---|
| Pyrrolo-fused heterocycles | 1,3-Dipolar cycloaddition | N-Acylpyrrole-2-carbaldehyde derivative | rsc.org |
| Tetrahydrodipyrrolodipyrazinotetrazines | One-pot reaction with hydrazines | N-Allenylpyrrole-2-carbaldehyde | nih.gov |
| Fused Pyrroles | Intramolecular Paal-Knorr | N- or C-substituted 1,4-dicarbonyl pyrroles | sigmaaldrich.com |
Oligomerization and Polymerization Strategies Involving N-Acylpyrrole-2-carbaldehyde Units
The development of polymers derived from pyrrole and its derivatives has been a significant area of research, primarily due to their conductive properties. While the polymerization of pyrrole itself is well-established, the inclusion of functional groups like N-acyl and carbaldehyde moieties presents both challenges and opportunities for creating novel materials.
Electrochemical polymerization is a common method for producing conductive polypyrrole films. dtic.milnist.gov This technique involves the anodic oxidation of the monomer in an electrolytic solution, leading to the formation of a polymer film on the electrode surface. The properties of the resulting polymer can be influenced by the electrolyte and other polymerization conditions. dtic.mil The presence of an N-propionyl group and a C-2 carbaldehyde on the pyrrole monomer would likely affect the polymerization process and the properties of the final polymer due to steric and electronic effects.
Chemical oxidative polymerization offers an alternative route to polypyrroles. This method typically employs an oxidizing agent, such as ferric chloride (FeCl3), in a suitable solvent to initiate polymerization. The copolymerization of pyrrole with pyrrole-2-carboxaldehyde has been shown to improve the solubility of the resulting copolymer in common organic solvents. google.com
The aldehyde group in 1-propionyl-1H-pyrrole-2-carbaldehyde could potentially be utilized in polymerization reactions. For example, condensation polymerization with suitable difunctional monomers could lead to the formation of polymers with the pyrrole unit incorporated into the main chain. However, the reactivity of the aldehyde might also lead to side reactions that could interfere with the desired polymerization pathway.
Research into the polymerization of highly functionalized pyrroles, such as N-acylpyrrole-2-carbaldehydes, is an ongoing area of investigation with the potential to yield new materials with tailored electronic and physical properties.
Regioselective Functionalization of the Pyrrole Ring (C-3, C-4, C-5 Positions)
The pyrrole ring in N-acylpyrrole-2-carbaldehydes is susceptible to electrophilic substitution, and the regioselectivity of these reactions is influenced by the directing effects of the N-acyl and C-2 carbaldehyde groups. Both groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, functionalization is still achievable under appropriate conditions, and modern synthetic methods have enabled a high degree of regiocontrol.
A significant development in the regioselective functionalization of N-acylpyrroles is the anionic Fries rearrangement , sometimes referred to as a "pyrrole dance". nist.gov This reaction involves the treatment of an N-acylpyrrole with a strong base, which can lead to the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring, typically the C-2 or C-3 position. nist.gov This rearrangement provides a powerful tool for introducing functionality at specific positions.
C-H activation strategies have also emerged as a powerful tool for the direct functionalization of pyrrole rings. researchgate.net These methods often employ transition metal catalysts to selectively cleave a C-H bond and introduce a new functional group. The directing effect of the N-acyl group can be exploited to achieve high regioselectivity. For instance, palladium-catalyzed C-H bond functionalization has been used for the arylation of the indole (B1671886) and pyrrole nucleus.
The Vilsmeier-Haack reaction, commonly used to introduce the C-2 carbaldehyde group, can also be applied to substituted pyrroles, demonstrating the feasibility of electrophilic substitution. The conditions for such reactions can be tuned to favor substitution at specific available positions on the pyrrole ring.
Research has shown that the reaction of polyfunctionalized pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with nucleophiles can be highly regioselective. For example, N-alkyl derivatives of this compound undergo substitution of the 5-chloro group, while the parent compound reacts at the 2-carbaldehyde. This indicates that the substitution pattern on the nitrogen atom plays a crucial role in directing the reactivity of the pyrrole ring.
Table 3: Regioselective Functionalization Methods
| Method | Key Feature | Typical Position of Functionalization | Reference |
|---|---|---|---|
| Anionic Fries Rearrangement | Migration of the N-acyl group | C-2, C-3 | nist.gov |
| C-H Activation | Transition metal-catalyzed C-H bond cleavage | Directed by existing substituents | researchgate.net |
| Electrophilic Substitution | Reaction with electrophiles | Influenced by electronic effects of substituents | |
| Nucleophilic Substitution | Displacement of leaving groups | Dependent on N-substitution |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Propionyl-1H-pyrrole-2-carbaldehyde, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole (B145914) ring, the aldehyde group, and the propionyl substituent. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the aldehyde and propionyl groups. For the parent compound, pyrrole-2-carboxaldehyde, the pyrrole protons typically appear in the aromatic region of the spectrum. chemicalbook.com In a study on 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde, the pyrrole protons were observed in the range of 6.67-7.33 ppm. researchgate.net For 1-Propionyl-1H-pyrrole-2-carbaldehyde, the three pyrrole protons would likely exhibit complex splitting patterns due to spin-spin coupling. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically around 9.5-10.0 ppm. researchgate.net The propionyl group will introduce signals for the ethyl protons: a quartet for the methylene (B1212753) (-CH2-) group adjacent to the carbonyl and a triplet for the terminal methyl (-CH3) group, with their exact chemical shifts depending on the solvent and electronic effects.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the aldehyde and propionyl groups are expected to resonate at the most downfield positions, typically in the range of 180-200 ppm. The carbons of the pyrrole ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the substituents. For instance, in 1-phenyl-1H-pyrrole-2-carbaldehyde, the pyrrole carbons are observed alongside the phenyl carbons in the aromatic region. nih.gov
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the pyrrole protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for confirming the connectivity across the molecule, for instance, by showing correlations between the propionyl carbonyl carbon and the pyrrole nitrogen, as well as between the aldehyde proton and the C2 carbon of the pyrrole ring.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for 1-Propionyl-1H-pyrrole-2-carbaldehyde
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet | Downfield due to the electron-withdrawing carbonyl group. |
| Pyrrole H-5 | 7.2 - 7.4 | Doublet of doublets | Influenced by coupling to H-3 and H-4. |
| Pyrrole H-3 | 7.0 - 7.2 | Doublet of doublets | Influenced by coupling to H-4 and H-5. |
| Pyrrole H-4 | 6.3 - 6.5 | Doublet of doublets | Influenced by coupling to H-3 and H-5. |
| Propionyl -CH₂- | 2.8 - 3.2 | Quartet | Coupled to the methyl protons. |
| Propionyl -CH₃ | 1.1 - 1.4 | Triplet | Coupled to the methylene protons. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides insights into the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Propionyl-1H-pyrrole-2-carbaldehyde is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The aldehyde C=O stretching vibration typically appears in the region of 1680-1700 cm⁻¹, while the propionyl C=O stretch is expected around 1710-1730 cm⁻¹. The exact positions can be influenced by conjugation with the pyrrole ring. The N-H stretching vibration, present in the parent pyrrole-2-carboxaldehyde, would be absent due to the N-propionyl substitution. nist.gov C-H stretching vibrations of the pyrrole ring and the alkyl chain of the propionyl group would be observed around 2900-3100 cm⁻¹. The C-N stretching and various bending vibrations will contribute to the fingerprint region of the spectrum. A study on pyrrole-2-carboxyldehyde showed the existence of intramolecular hydrogen bonding which can be analyzed using IR spectroscopy. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The C=O stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the pyrrole ring are also expected to be prominent.
Interactive Data Table: Expected IR Absorption Bands for 1-Propionyl-1H-pyrrole-2-carbaldehyde
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1680 - 1700 | Strong |
| Propionyl C=O Stretch | 1710 - 1730 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C-N Stretch | 1300 - 1400 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies
HRMS is a critical technique for determining the precise molecular weight and elemental composition of 1-Propionyl-1H-pyrrole-2-carbaldehyde. The expected exact mass can be calculated from its molecular formula, C₈H₉NO₂.
Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, HRMS can confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.
Fragmentation Studies: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns. Expected fragmentation pathways would include the loss of the propionyl group (C₃H₅O), the aldehyde group (CHO), and potentially the entire propionyl aldehyde side chain. The fragmentation pattern provides valuable structural information, corroborating the data from NMR and IR spectroscopy. The NIST WebBook provides mass spectral data for the parent compound, pyrrole-2-carboxaldehyde, which shows a prominent molecular ion peak. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and the extent of conjugation. The pyrrole ring conjugated with the aldehyde group is expected to give rise to characteristic absorption bands in the UV region. For pyrrole-2-carboxaldehyde, UV/Visible spectral data is available. nist.gov The introduction of the N-propionyl group may cause a slight shift in the absorption maxima (λ_max) compared to the parent compound. The spectrum is likely to exhibit a strong π → π* transition associated with the conjugated system. The position of this band can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structural Elucidation (if available for related derivatives)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for 1-Propionyl-1H-pyrrole-2-carbaldehyde is currently reported, analysis of related structures, such as derivatives of pyrrole-2-carboxaldehyde, can offer insights into the expected planarity of the pyrrole ring and the conformation of the substituents. nih.gov Such studies would reveal how the propionyl and aldehyde groups are oriented with respect to the pyrrole ring and how the molecules pack in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of 1-Propionyl-1H-pyrrole-2-carbaldehyde and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of such compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. sielc.com The retention time would be characteristic of the compound under specific chromatographic conditions.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and volatile. The NIST WebBook indicates that gas chromatography data is available for pyrrole-2-carboxaldehyde. nist.gov A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, would be chosen.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of the mobile phase (eluent) would be optimized to achieve good separation of the product from starting materials and byproducts. For a related compound, 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde, purification was achieved by chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) mixture. prepchem.com
Theoretical and Computational Chemistry Studies of N Acylpyrrole 2 Carbaldehydes
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of N-acylpyrrole-2-carbaldehydes. These calculations can provide detailed insights into the molecule's stability, reactivity, and spectroscopic properties.
Electronic Structure and Molecular Orbitals: The electronic structure of 1-Propionyl-1H-pyrrole-2-carbaldehyde is characterized by the interplay between the aromatic pyrrole (B145914) ring, the electron-withdrawing aldehyde group, and the N-propionyl substituent. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are critical determinants of the molecule's chemical behavior.
Theoretical studies on related pyrrole derivatives have shown that the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is centered on the electron-withdrawing substituents. nih.govacs.org For 1-Propionyl-1H-pyrrole-2-carbaldehyde, it is expected that the HOMO would be a π-orbital of the pyrrole ring, and the LUMO would be a π*-orbital with significant contributions from the carbonyl groups of both the aldehyde and the propionyl moieties. The energy of these frontier orbitals dictates the molecule's ability to act as an electron donor or acceptor in chemical reactions.
Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived to predict the molecule's chemical reactivity. These descriptors, based on conceptual DFT, provide a quantitative measure of a site's susceptibility to electrophilic or nucleophilic attack.
| Reactivity Descriptor | Description | Predicted Reactivity for 1-Propionyl-1H-pyrrole-2-carbaldehyde |
| Fukui Functions | Identifies the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. | The carbonyl carbon of the aldehyde is expected to be a primary site for nucleophilic attack. The pyrrole ring, particularly at positions 3 and 5, would be susceptible to electrophilic attack. |
| Global Hardness and Softness | Measures the resistance of a molecule to change its electron distribution. Soft molecules are more reactive. | The presence of polarizable acyl groups would likely render the molecule relatively soft, indicating higher reactivity. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential. | Negative potential is expected around the carbonyl oxygens, while positive potential would be located on the pyrrole N-H and the aldehyde proton. |
These descriptors are invaluable for rationalizing and predicting the outcomes of chemical reactions involving 1-Propionyl-1H-pyrrole-2-carbaldehyde.
Mechanistic Investigations of Synthetic Transformations via Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of 1-Propionyl-1H-pyrrole-2-carbaldehyde and its subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
Synthesis: The synthesis of N-acylpyrroles can be achieved through various methods, and computational studies can help in understanding the underlying mechanisms. For instance, the acylation of pyrrole is a common synthetic route. wikipedia.org Computational modeling could be employed to compare the energetics of different acylation strategies for introducing the propionyl group onto the pyrrole nitrogen.
Subsequent Transformations: N-acylpyrroles can undergo a variety of reactions. One notable transformation is the anionic Fries rearrangement, which involves the migration of the acyl group from the nitrogen to a carbon atom of the pyrrole ring. rsc.org A computational study of this reaction for 1-Propionyl-1H-pyrrole-2-carbaldehyde could reveal whether the process is intra- or intermolecular and what factors control the regioselectivity of the acyl group migration. rsc.org Such studies would typically involve locating the transition state structures for the key steps and calculating the activation barriers to determine the most plausible mechanism.
Conformer Analysis and Rotational Barriers of the N-Propionyl Group
Conformer Analysis: Theoretical calculations can be used to identify the stable conformers of the molecule arising from the rotation of the propionyl group. It is anticipated that two main planar conformers exist, corresponding to the syn and anti orientations of the carbonyl group of the propionyl moiety relative to the pyrrole ring. Computational studies on similar N-acyl-2-pyrrolines have shown that the relative energies of these conformers can be determined using methods like Hartree-Fock (HF) or DFT. researchgate.net For 1-Propionyl-1H-pyrrole-2-carbaldehyde, the relative stability of the conformers would likely be influenced by steric interactions between the ethyl part of the propionyl group and the aldehyde group at the 2-position.
Rotational Barriers: The energy barrier to rotation around the N-C(O) bond is a measure of the stability of the amide-like resonance, which imparts partial double-bond character to this bond. This barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle defining the rotation. For N-acyl-2-pyrrolines, rotational barriers have been determined both experimentally by dynamic NMR and computationally. researchgate.net These studies have shown that the height of the rotational barrier is influenced by the nature of the acyl group and the solvent. A similar approach could be applied to 1-Propionyl-1H-pyrrole-2-carbaldehyde to predict its rotational barrier.
| Computational Method | Predicted Application for 1-Propionyl-1H-pyrrole-2-carbaldehyde |
| Potential Energy Surface (PES) Scan | To identify the minimum energy conformers and the transition states for rotation around the N-C(O) bond. |
| DFT Calculations (e.g., B3LYP) | To accurately calculate the relative energies of the conformers and the height of the rotational barrier. |
| Dynamic NMR Simulation (from calculated parameters) | To predict the temperature at which the coalescence of NMR signals for the two conformers would occur. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides a means to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. By calculating the NMR spectra for different possible isomers or conformers, one can aid in the assignment of experimental spectra. For instance, a computational study on a pyrrole-2-carboxaldehyde derivative successfully correlated calculated ¹H NMR chemical shifts with experimental data, confirming the presence of intramolecular hydrogen bonding. researchgate.net
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of the various vibrational modes of the molecule. For example, the characteristic C=O stretching frequencies of the aldehyde and propionyl groups, as well as the N-H and C-H stretching and bending modes, could be predicted and compared with experimental IR spectra.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. acs.org For 1-Propionyl-1H-pyrrole-2-carbaldehyde, TD-DFT calculations could predict the wavelengths of the π → π* and n → π* transitions, providing insight into the molecule's electronic structure and color.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a condensed phase, such as in solution. This approach can provide insights into solvent effects and intermolecular interactions that are not captured by gas-phase quantum chemical calculations.
Solvent Effects: The conformation and reactivity of 1-Propionyl-1H-pyrrole-2-carbaldehyde can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, allowing for the study of how the solvent affects, for example, the rotational barrier of the N-propionyl group or the stability of different conformers. Studies on polypyrrole in acetonitrile (B52724) have demonstrated the utility of MD in understanding polymer-solvent and ion-solvent interactions. bohrium.com
Intermolecular Interactions: MD simulations can also be used to study how molecules of 1-Propionyl-1H-pyrrole-2-carbaldehyde interact with each other or with other molecules in a mixture. This can be particularly relevant for understanding its properties in the solid state or in concentrated solutions. For example, simulations could reveal the preferred modes of hydrogen bonding or π-π stacking between molecules. The existence of a dimeric form of pyrrole-2-carboxaldehyde in the solid phase, established through vibrational and electronic characteristics, highlights the importance of such intermolecular forces. medchemexpress.com
By employing a combination of these computational techniques, a comprehensive theoretical understanding of the chemical and physical properties of 1-Propionyl-1H-pyrrole-2-carbaldehyde can be achieved, guiding experimental work and enabling the rational design of new derivatives with tailored properties.
The Synthetic Versatility of 1-Propionyl-1H-pyrrole-2-carbaldehyde in Modern Organic Chemistry
The compound 1-Propionyl-1H-pyrrole-2-carbaldehyde belongs to the N-acylpyrrole-2-carbaldehyde class of molecules, a scaffold of significant interest in organic synthesis. The unique arrangement of the propionyl group on the pyrrole nitrogen and the carbaldehyde at the adjacent position imparts a distinct electronic character and reactivity profile. This structure serves as a valuable platform for constructing more elaborate molecular architectures, finding utility in a range of advanced synthetic applications.
Applications in Advanced Organic Synthesis
The strategic placement of reactive functional groups—an electrophilic aldehyde and an electron-withdrawing N-acyl group that modulates the aromaticity and nucleophilicity of the pyrrole (B145914) ring—makes 1-Propionyl-1H-pyrrole-2-carbaldehyde a potent intermediate for complex chemical transformations. Its applications span from being a foundational unit in multi-step syntheses to a precursor for creating specialized chemical tools and intricate heterocyclic systems.
The N-acylpyrrole-2-carbaldehyde framework, of which 1-Propionyl-1H-pyrrole-2-carbaldehyde is a prime example, is a versatile building block for the synthesis of complex organic molecules. mdpi.commdpi.com The aldehyde group provides a reactive handle for standard C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and additions of organometallic reagents. The N-acyl group, while influencing the reactivity of the pyrrole ring, can also be modified or removed at different stages of a synthetic sequence.
The general class of pyrrole-2-carboxaldehydes has been utilized in the production of the BODIPY family of fluorescent dyes. mdpi.com Furthermore, α-haloaldehydes, which share functional similarities, are recognized as versatile building blocks for natural product synthesis. rsc.org The development of organocatalytic processes to access optically enriched α-haloaldehydes has renewed interest in their use for creating complex natural products. rsc.org The reactivity of N-substituted pyrrole-2-carboxaldehydes is exemplified by their condensation with various nucleophiles. For instance, reactions with a pyrrole hydrazide can produce novel pyrrole hydrazones, which serve as scaffolds for biologically active compounds. nih.gov
Table 1: Representative Transformations of the Pyrrole-2-carbaldehyde Scaffold
| Reaction Type | Reactant(s) | Product Type | Significance |
|---|---|---|---|
| Condensation | Pyrrole hydrazide | Pyrrole hydrazone | Access to potentially bioactive molecules. nih.gov |
| Vilsmeier-Haack type | Pyrrole, Phosphorus oxychloride, Dimethylformamide | Pyrrole-2-carbaldehyde | Fundamental synthesis of the core scaffold. orgsyn.org |
| Oxidation | Pyrrole-2-carbaldehyde | Pyrrole-2-carboxylic acid | Conversion to a carboxylic acid for further functionalization, such as esterification. orgsyn.org |
The N-acylpyrrole-2-carbaldehyde structure can be elaborated into more specialized chemical tools. The development of chiral bifunctional organocatalysts, such as those based on amine-thiourea, has become a significant area of research. nih.gov These catalysts are effective in promoting asymmetric reactions like Henry reactions. While not directly synthesized from 1-propionyl-1H-pyrrole-2-carbaldehyde, the principles of their design, which often involve heterocyclic scaffolds, highlight the potential for derivatives of this compound to serve as precursors. For example, 1H-pyrrole-2,3-diones have been used as substrates in asymmetric Henry reactions catalyzed by chiral bifunctional amine-thioureas, demonstrating the utility of pyrrole-based structures in developing stereoselective methodologies. nih.gov
Research has also focused on creating N-N axially chiral compounds, a novel class of molecules with potential applications in asymmetric catalysis. nih.gov The synthesis of these complex structures can involve the atroposelective N-acylation of heterocyclic amides, a reaction class to which the N-propionyl group of the title compound is related. nih.gov This suggests that the N-acylpyrrole moiety could be incorporated into the design of new chiral ligands or auxiliaries.
The N-acylpyrrole-2-carbaldehyde scaffold is well-suited for the development of asymmetric synthetic routes. Organocatalysis has emerged as a powerful tool for these transformations. Research has shown that related structures, such as indole-2-carbaldehydes, can undergo asymmetric N-alkylation with α,β-unsaturated aldehydes to furnish chiral pyrrolo[1,2-a]indole derivatives in a one-pot synthesis. nih.gov This type of domino reaction, which builds complex stereochemistry efficiently, is applicable to the pyrrole series.
A key strategy involves the organocatalytic domino Michael-aldol cyclization of 2-pyrrole carbaldehydes with enals, facilitated by catalysts like cinchona alkaloids, to access densely substituted 2,3-dihydro-1H-pyrrolizines with controlled stereochemistry. nih.gov Another powerful approach is the catalytic asymmetric Henry reaction. For instance, 1H-pyrrole-2,3-diones have been successfully employed as substrates with a chiral bifunctional amine-thiourea catalyst to generate 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones containing quaternary stereocenters. nih.gov The catalyst activates nitromethane (B149229) while the multiple hydrogen-bonding sites on the catalyst orient the pyrrole substrate, enabling a stereocontrolled attack. nih.gov These examples establish the potential of the N-acylpyrrole-2-carbaldehyde framework in stereoselective synthesis.
Table 2: Asymmetric Reactions Involving Pyrrole-based Scaffolds
| Reaction Type | Substrate Class | Catalyst Type | Product Class | Key Feature |
|---|---|---|---|---|
| Domino Michael-Aldol Cyclization | 2-Pyrrole carbaldehydes | Cinchona alkaloid-based organocatalyst | 2,3-Dihydro-1H-pyrrolizines | Construction of fused heterocyclic systems with high stereocontrol. nih.gov |
| Asymmetric Henry Reaction | 1H-Pyrrole-2,3-diones | Chiral bifunctional amine-thiourea | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | Creation of a quaternary stereocenter. nih.gov |
| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinols (from carbaldehydes) | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | Highly enantioselective route to densely functionalized pyrrolizines. nih.govacs.org |
A significant application of 1-Propionyl-1H-pyrrole-2-carbaldehyde is its use in constructing more complex, fused nitrogen-containing heterocycles. nih.govnih.gov These larger ring systems are prevalent in natural products and pharmacologically active compounds.
One prominent strategy is the [3+2] cycloaddition reaction. N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to afford dihydropyrrolizine skeletons, demonstrating an atom- and step-economical approach to this valuable heterocyclic core. nih.gov Another powerful transformation is the organocatalytic [6+2] cycloaddition. In this process, the carbaldehyde is first reduced to the corresponding 1H-pyrrole-2-carbinol. In the presence of a chiral Brønsted acid catalyst, such as a BINOL-derived phosphoric acid, the carbinol dehydrates to form a reactive 2-methide-2H-pyrrole intermediate. nih.govacs.org This intermediate can be trapped by various dienophiles, like aryl acetaldehydes, to generate densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent enantioselectivity. nih.govacs.org
Domino reactions provide another efficient route. Pyrrolo[2,1-a]isoquinoline derivatives, for example, can be synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation and cyclization. nih.gov The development of such cascade reactions, which build molecular complexity rapidly from simple starting materials, is a major goal in modern synthesis, and pyrrole aldehydes are key precursors in these strategies. nih.govbeilstein-journals.org
Applications in Materials Science and Functional Materials
Integration into Conductive Polymers and Organic Electronic Materials
There is no available research in the public domain that details the integration or polymerization of 1-Propionyl-1H-pyrrole-2-carbaldehyde into conductive polymers or its use as a component in organic electronic materials. While the parent compound, pyrrole (B145914), is a foundational monomer for the well-known conductive polymer polypyrrole wikipedia.org, and other N-substituted pyrroles have been explored for these applications chemimpex.comnih.gov, specific data on the electropolymerization, conductivity, and electronic properties of polymers derived from 1-Propionyl-1H-pyrrole-2-carbaldehyde are not present in the literature.
Design and Synthesis of Photoactive and Luminescent Materials
No published studies were found that describe the design, synthesis, or characterization of photoactive or luminescent materials derived from 1-Propionyl-1H-pyrrole-2-carbaldehyde. The general class of pyrrole-2-carboxaldehydes can serve as precursors to fluorescent dyes mdpi.com, but research detailing the specific photophysical properties (e.g., absorption, emission, quantum yield) of materials incorporating the 1-propionyl-substituted variant is absent from scientific literature.
Building Blocks for Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
There is a lack of documented research on the use of 1-Propionyl-1H-pyrrole-2-carbaldehyde as a building block for creating supramolecular assemblies or as an organic linker in the synthesis of metal-organic frameworks (MOFs). Although pyrrole-based ligands are utilized in coordination and supramolecular chemistry nih.gov, no specific examples, synthesis protocols, or structural analyses for MOFs or other supramolecular structures involving 1-Propionyl-1H-pyrrole-2-carbaldehyde have been reported.
Role in Liquid Crystalline Polymers and Nanomaterials
A review of the scientific literature indicates no documented role for 1-Propionyl-1H-pyrrole-2-carbaldehyde in the fields of liquid crystalline polymers or nanomaterials. There are no reports on its use as a mesogenic unit in liquid crystals or its application in the synthesis or functionalization of nanoparticles, nanotubes, or other nanomaterials.
Compound List
Coordination Chemistry and Catalysis with N Acylpyrrole 2 Carbaldehydes
Design and Synthesis of N-Acylpyrrole-2-carbaldehyde Based Ligands for Metal Complexation
The design of ligands based on N-acylpyrrole-2-carbaldehydes primarily revolves around the condensation of the aldehyde functionality with various primary amines to form Schiff base ligands. This approach allows for the systematic variation of the ligand's steric and electronic properties by choosing different amine precursors. The N-acyl group, while not directly involved in coordination, plays a crucial role in tuning the electron density of the pyrrole (B145914) ring and, consequently, the donor strength of the coordinating atoms.
The synthesis of these ligands is typically a straightforward one-pot reaction. For instance, the condensation of a pyrrole-2-carboxaldehyde derivative with an amino acid, such as leucine (B10760876) or alanine, in a methanolic solution yields the corresponding Schiff base ligand. ijasrm.comjetir.org This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) and at elevated temperatures to drive the reaction to completion. ijasrm.comjetir.org Similarly, diamines can be used to create bidentate or tetradentate ligands, capable of forming stable chelate rings with metal ions. researchgate.net
A notable example involves the synthesis of a new ligand system from pyrrole-2-carbaldehyde and ferrocenecarboxylic acid hydrazide. researchgate.net This highlights the potential for incorporating organometallic moieties into the ligand framework, which can impart unique electrochemical or catalytic properties to the resulting metal complexes.
The general synthetic scheme for preparing Schiff base ligands from pyrrole-2-carboxaldehyde derivatives is as follows:
R-NH₂ + OHC-C₄H₃N-COR' → R-N=CH-C₄H₃N-COR' + H₂O
Where R can be an alkyl, aryl, or amino acid residue, and R' is the acyl group.
Characterization of Metal Complexes Formed with N-Acylpyrrole-2-carbaldehyde Ligands
The metal complexes of N-acylpyrrole-2-carbaldehyde-based ligands are characterized by a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and electronic properties. These methods are crucial for understanding the coordination environment around the metal center and for correlating the structure of the complex with its reactivity.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=N (azomethine) group to a lower wavenumber in the complex compared to the free ligand is indicative of its coordination to the metal center. ijasrm.comjetir.org Similarly, the appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds. ijasrm.comjetir.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). jetir.org Ligand-to-metal charge transfer (LMCT) bands are also often observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes and to confirm the structure of the ligand. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the bonding and structure of the complex. researchgate.net
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to determine the mass-to-charge ratio of the complex, thereby confirming its molecular weight and stoichiometry. ijasrm.com
Structural and Analytical Techniques:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.netresearchgate.net
Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, which helps in confirming their proposed stoichiometry. ijasrm.comjetir.org
Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes, i.e., whether the anions are coordinated to the metal ion or act as counter-ions. researchgate.net
The following table summarizes the characterization data for some representative metal complexes of ligands derived from pyrrole-2-carboxaldehyde:
| Complex | Metal Ion | Key IR Bands (cm⁻¹) (ν(C=N)) | Electronic Transitions (nm) | Proposed Geometry | Reference |
| [Cu(L)₂] where L is the Schiff base of pyrrole-2-carboxaldehyde and leucine | Cu(II) | ~1620 | ~380, ~650 | Distorted Octahedral | ijasrm.com |
| [Co(L)₂] where L is the Schiff base of pyrrole-2-carboxaldehyde and leucine | Co(II) | ~1615 | ~410, ~550, ~680 | Octahedral | ijasrm.com |
| [Ni(L)₂] where L is the Schiff base of pyrrole-2-carboxaldehyde and alanine | Ni(II) | ~1625 | ~390, ~580, ~720 | Octahedral | jetir.org |
| [Zn(L)₂] where L is the Schiff base of pyrrole-2-carboxaldehyde and alanine | Zn(II) | ~1622 | ~370 | Tetrahedral | jetir.org |
| [Pd(L)₂] where L is pyrrole-2-carbaldehyde ferrocenoylhydrazone | Pd(II) | ~1600 | ~350, ~450 | Square Planar | researchgate.net |
Exploration of Catalytic Activities of Such Metal Complexes in Organic Transformations
Metal complexes featuring pyrrole-based ligands have emerged as promising catalysts for a variety of organic transformations. The tunability of the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity. While direct catalytic applications of complexes derived from 1-Propionyl-1H-pyrrole-2-carbaldehyde are not extensively reported, the broader family of pyrrole-based complexes has shown significant potential.
Hydrofunctionalization Reactions:
Iron complexes supported by pyrrole-based pincer ligands have been investigated as catalysts for the hydrosilylation of alkynes and carbonyls. utsa.edu These systems offer a more sustainable alternative to precious metal catalysts. Mechanistic studies suggest that the reactions proceed through iron-heteroatom bonds. utsa.edu
Dehydrogenation Reactions:
Iridium and rhodium complexes with pyrrole-based PNP pincer ligands have been synthesized and tested for the transfer dehydrogenation of alkanes, such as cyclooctane. acs.org Although the initial activities were low, these studies provide a foundation for the development of more efficient catalysts.
CO₂ Fixation:
Zinc complexes with tridentate pyridyl-pyrrole ligands have been successfully employed as catalysts for the coupling of CO₂ with various epoxides to form cyclic carbonates under solvent-free conditions. researchgate.net This transformation is of significant interest for the utilization of CO₂ as a C1 feedstock.
The catalytic performance of these complexes is often influenced by factors such as the nature of the metal center, the denticity of the ligand, and the electronic and steric effects of the substituents on the pyrrole ring.
Role as Precursors for Chelation Systems
N-Acylpyrrole-2-carbaldehydes are valuable precursors for the synthesis of more elaborate and multidentate chelation systems. The aldehyde group serves as a versatile handle for the construction of larger ligand frameworks through reactions like Schiff base condensation.
By reacting N-acylpyrrole-2-carbaldehydes with polyamines, multidentate ligands capable of forming highly stable complexes with a variety of metal ions can be synthesized. researchgate.net These multidentate ligands can encapsulate the metal ion, leading to complexes with unique structural and electronic properties.
Furthermore, the pyrrole nitrogen can be part of a larger pincer-type ligand system, which has been shown to stabilize various oxidation states of metals like iron. dntb.gov.uaacs.org The design and synthesis of such multidentate ligands are crucial for the development of new catalysts and functional materials. The ability to introduce functionality at the N-acyl position provides an additional tool for tuning the properties of the resulting chelation system.
The synthesis of multidentate ligands can also be achieved through metal-promoted C-N bond formation processes, where a simpler ligand coordinated to a metal center undergoes a transformation to a more complex ligand. ias.ac.in While not directly involving N-acylpyrrole-2-carbaldehydes, these principles can be applied to design novel synthetic routes to complex chelation systems derived from these precursors.
Exploration in Chemical Biology and Natural Product Chemistry
Biomimetic Synthesis of Pyrrole-Containing Natural Products and Analogs (e.g., Pyrralines)
The biomimetic synthesis of pyrrole-containing natural products often mimics the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs in biological systems and during the heating of food. nih.gov Pyrraline (B118067), an advanced glycation end-product (AGE) and a marker for diabetes, features a 2-formyl-5-(hydroxymethyl)pyrrole core attached to a lysine (B10760008) residue. nih.govnih.gov The synthesis of pyrraline and its analogs relies on the formation of a pyrrole-2-carbaldehyde skeleton. nih.gov
A common biomimetic approach involves the condensation of a primary amine with a carbohydrate derivative. researchgate.net For instance, N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes can be practically synthesized by reacting a primary amine with a sugar like D-glucose in the presence of an acid catalyst, such as oxalic acid, in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netacs.org This reaction expeditiously produces the pyrrole-2-carbaldehyde skeleton, which can then be transformed into various pyrrole (B145914) alkaloid natural products. researchgate.netacs.orgscience.gov
The general mechanism involves the formation of an enamine from the amine and the carbohydrate, followed by cyclization and dehydration to form the aromatic pyrrole ring. The specific N-substituent on the resulting pyrrole-2-carbaldehyde is determined by the primary amine used in the reaction. In the context of 1-Propionyl-1H-pyrrole-2-carbaldehyde, its synthesis would likely involve a different route, such as the acylation of 1H-pyrrole-2-carbaldehyde. However, its core pyrrole aldehyde structure is analogous to the intermediates formed in these biomimetic syntheses.
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| D-Fructose and D-Amino Acids | Acetic acid and triethylamine | Pyrrolozoxazine alkaloids | researchgate.net |
| Carbohydrates and Primary Amines | Oxalic acid, DMSO, 90°C | N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes (Pyrralines) | researchgate.net |
| Nα-t-butyloxycarbonyl-L-lysine and 3-deoxy-D-erythro-hexos-2-ulose | 70°C, dry state | Nα-t-butyloxycarbonyl pyrraline | nih.gov |
Synthetic Access to Pyrrole-Based Scaffolds for Chemical Probe Development
Pyrrole-2-carbaldehyde and its derivatives are valuable precursors for the development of chemical probes, which are molecules used to study biological systems. The aldehyde functionality is particularly useful as it can readily undergo condensation reactions to form imines or participate in other transformations to link the pyrrole core to other functionalities, such as fluorophores or reactive groups.
One significant application is in the synthesis of fluorescent dyes. For example, 1H-pyrrole-2-carbaldehyde is a key starting material for the preparation of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes. These dyes are important fluorescent probes used in biotechnology and other applications due to their sharp emission spectra, high quantum yields, and good photostability. The synthesis typically involves the condensation of a pyrrole-2-carbaldehyde with a pyrrole.
Furthermore, the pyrrole-2-carbaldehyde scaffold has been utilized to create probes for specific biological targets. For instance, it has been used to develop fluorescent probes for detecting specific bacteria like Pseudomonas aeruginosa. sigmaaldrich.com In another example, a chemical probe designed as a selective inhibitor of breast cancer stem cells was synthesized in a single step from 1H-pyrrole-2-carbaldehyde and a hydrazide derivative. nih.gov The resulting (E)-N'-((1H-pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide demonstrated potential for use in binding studies to identify molecular targets. nih.gov
The N-propionyl group of 1-Propionyl-1H-pyrrole-2-carbaldehyde could be envisioned to modulate the properties of such probes, for example, by influencing their solubility, cell permeability, or binding affinity to a target protein. The synthesis of probes from this specific aldehyde would likely follow similar condensation strategies as those employed for the parent 1H-pyrrole-2-carbaldehyde.
| Pyrrole Derivative | Application | Key Reaction | Reference |
|---|---|---|---|
| 1H-Pyrrole-2-carbaldehyde | Synthesis of BODIPY dyes | Condensation with a pyrrole | fishersci.fi |
| 1H-Pyrrole-2-carbaldehyde | Fluorescent probe for Pseudomonas aeruginosa | Formation of a fluorescent nanoparticle probe based on pyrimidine | sigmaaldrich.com |
| 1H-Pyrrole-2-carbaldehyde | Selective inhibitor of breast cancer stem cells | Condensation with 2-(2,4,6-trichlorophenoxy)acetohydrazide | nih.gov |
| Carbazole integrated tetrakis-(1H-pyrrole-2-carbaldehyde) | Selective fluorescent probe for pyrophosphate anions | Anion binding studies | researchgate.net |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of N-substituted pyrrole-2-carbaldehydes traditionally relies on multi-step sequences, such as the Vilsmeier-Haack formylation of an N-substituted pyrrole (B145914) or the N-acylation of a pre-formed pyrrole-2-carbaldehyde. orgsyn.orgacs.org While effective, these methods often involve harsh reagents and generate significant waste. Future research will undoubtedly focus on creating more efficient and environmentally benign synthetic pathways.
Emerging strategies include the development of one-pot reactions from simple, readily available precursors. For instance, novel copper-catalyzed oxidative annulation methods have been developed for other polysubstituted pyrrole-2-carbaldehydes, which utilize molecular oxygen as the terminal oxidant and avoid stoichiometric hazardous oxidants. organic-chemistry.org Adapting such methodologies to produce 1-Propionyl-1H-pyrrole-2-carbaldehyde from simple ketones, amines, and esters is a promising avenue.
Furthermore, biocatalysis presents a powerful tool for sustainable synthesis. The enzymatic production of pyrrole-2-carbaldehyde from pyrrole using a linked UbiD-CAR enzyme system has been demonstrated. mdpi.comresearchgate.net Future work could explore the engineering of enzymes capable of recognizing N-acylpyrroles or developing chemo-enzymatic cascades where a biocatalyst performs a key transformation under mild, aqueous conditions.
| Metric | Conventional Synthesis (e.g., Vilsmeier-Haack) | Future Sustainable Synthesis (e.g., Biocatalytic) |
|---|---|---|
| Starting Materials | N-propionylpyrrole, POCl₃, DMF | Pyrrole, Propionic Acid, CO₂, Engineered Enzymes |
| Reagents/Catalysts | Stoichiometric phosphorus oxychloride | Catalytic amounts of renewable biocatalysts |
| Solvents | Chlorinated solvents (e.g., dichloroethane) orgsyn.org | Water or buffered aqueous solutions |
| Reaction Conditions | Low to high temperatures, anhydrous | Ambient temperature and pressure |
| Byproducts | Phosphorus-based salts, HCl | Water, regenerated cofactors |
| Environmental Impact | High E-Factor (waste/product ratio) | Low E-Factor, biodegradable waste |
Exploration of Unconventional Reactivity and Novel Rearrangement Pathways
The reactivity of 1-Propionyl-1H-pyrrole-2-carbaldehyde is dictated by its three principal functional components: the aldehyde, the N-acyl group, and the pyrrole ring. While the aldehyde can undergo standard transformations like condensation and imine formation researchgate.netresearchgate.net, the interplay between the functional groups could lead to unconventional reactivity.
Future research should investigate the molecule's utility in complex multicomponent reactions to rapidly build molecular diversity. A particularly unexplored area is the potential for novel rearrangement pathways. The proximity of the N-propionyl carbonyl group to the C2-formyl group could facilitate unique intramolecular cyclizations or group migrations under thermal, photochemical, or catalytic activation. These pathways could provide access to novel fused heterocyclic systems that are difficult to synthesize by other means.
Theoretical chemistry will be instrumental in this exploration. Quantum chemical studies, such as Density Functional Theory (DFT) calculations, can be employed to model potential reaction mechanisms, predict activation barriers, and elucidate the structures of transient intermediates. beilstein-journals.org Such computational insights can guide experimental design, saving time and resources in the search for new transformations, similar to how mechanisms for the formation of complex tetrazines from related N-allenylpyrrole-2-carbaldehydes have been studied. nih.gov
Integration into Advanced Functional Materials and Nanotechnology
Pyrrole-based compounds are foundational to the field of materials science, most notably as precursors to conductive polymers and functional dyes. chemimpex.com The specific structure of 1-Propionyl-1H-pyrrole-2-carbaldehyde offers unique handles for its integration into advanced materials.
An important research direction is its use as a functional monomer. The electropolymerization of this compound could lead to novel polypyrrole derivatives. The N-propionyl group can tune the polymer's solubility and processability, while the pendant aldehyde group remains available for post-polymerization modification, allowing for the covalent attachment of sensing moieties, catalysts, or biomolecules.
In nanotechnology, the aldehyde group serves as a powerful anchor for covalent immobilization onto surfaces. Future work could explore the formation of self-assembled monolayers (SAMs) on silicon wafers, metal oxides, or gold nanoparticles. Such functionalized surfaces could find applications in chemical sensors, molecular electronics, or as platforms for controlled drug delivery. The inherent fluorescence of related pyrrole-benzimidazole systems suggests that derivatives of 1-Propionyl-1H-pyrrole-2-carbaldehyde could also be developed as fluorescent probes. researchgate.net
| Application Area | Potential Role of 1-Propionyl-1H-pyrrole-2-carbaldehyde | Key Functional Group(s) |
|---|---|---|
| Conductive Polymers | Functional monomer to create tailored polypyrroles. | Pyrrole ring (for polymerization), N-propionyl (for solubility). |
| Chemical Sensors | Backbone for a sensory polymer or immobilized on a transducer. | Aldehyde (for attaching recognition units), Pyrrole (for electronic signal). |
| Functional Surfaces | Building block for creating self-assembled monolayers (SAMs). | Aldehyde (for surface anchoring). |
| Luminescent Materials | Core scaffold for developing novel fluorophores. researchgate.net | Entire conjugated π-system. |
| Drug Delivery | Linker molecule to attach drugs to nanoparticles. | Aldehyde (for bioconjugation). |
Interdisciplinary Research Bridging Organic Synthesis, Material Science, and Theoretical Chemistry
The most significant breakthroughs involving 1-Propionyl-1H-pyrrole-2-carbaldehyde will likely emerge from interdisciplinary collaborations. The synergy between synthesis, materials science, and computational chemistry is crucial for accelerating innovation.
Organic Synthesis and Material Science: Synthetic chemists can design and produce novel monomers based on the target compound, which material scientists can then polymerize and characterize. This collaboration could lead to the development of materials with precisely controlled electronic, optical, and physical properties for applications ranging from organic light-emitting diodes (OLEDs) to biocompatible electronics. chemimpex.com
Material Science and Theoretical Chemistry: Before embarking on complex syntheses, theoretical chemists can model hypothetical polymers and materials derived from 1-Propionyl-1H-pyrrole-2-carbaldehyde. beilstein-journals.org Computational screening can predict properties like band gap, charge mobility, and absorption spectra, allowing researchers to prioritize the most promising material candidates for synthesis.
Organic Synthesis and Theoretical Chemistry: As noted previously, computational modeling can illuminate complex reaction mechanisms for both the synthesis and transformation of the molecule. beilstein-journals.orgnih.gov This partnership enables the rational design of more efficient synthetic routes and the prediction of novel, high-impact chemical reactions, pushing the boundaries of what is possible in heterocyclic chemistry.
Q & A
Q. Basic
- ¹H/¹³C NMR : The aldehyde group (δ ~179–180 ppm in ¹³C NMR) and substituent effects on pyrrole protons (e.g., deshielding at C-3/C-5) are diagnostic .
- HRMS : Accurate mass analysis (e.g., ESI-TOF) confirms molecular formulae (e.g., C₉H₁₂NO for 5-cyclopropyl derivatives ).
- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column) or GC with FID detection .
Advanced
UV-Vis spectroscopy can probe electronic transitions in conjugated systems. For example, pyrrole-2-carbaldehydes exhibit strong absorption near 270–290 nm due to π→π* transitions . IR spectroscopy identifies carbonyl stretching (νC=O ~1680–1700 cm⁻¹) and confirms the absence of impurities (e.g., residual solvents) .
What strategies improve the yield of 1-substituted pyrrole-2-carbaldehydes under varying reaction conditions?
Q. Advanced
- Temperature Control : Low temperatures (0–5°C) during alkylation/acylation reduce side reactions (e.g., polymerization) .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate electrophilic substitution at the pyrrole 2-position .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 20:1 to 5:1) effectively isolates products .
- Protection/Deprotection : Temporary protection of the aldehyde group (e.g., as an acetal) prevents undesired nucleophilic attacks during substitution .
How is the aldehyde functionality in pyrrole-2-carbaldehydes exploited in pharmaceutical synthesis?
Basic
The aldehyde group serves as a versatile electrophile for:
- Schiff base formation : Condensation with amines generates imine intermediates for heterocyclic drugs (e.g., indolizine derivatives ).
- Nucleophilic addition : Grignard or organozinc reagents add to the aldehyde, enabling carbon-chain elongation .
Advanced
In multi-step syntheses , the aldehyde is pivotal for constructing complex scaffolds. For example, 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde acts as an intermediate in sulfur-containing indolizines with antitumor activity . The aldehyde can also undergo C–H activation (e.g., via palladium catalysis) to introduce aryl or heteroaryl groups at the pyrrole β-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
